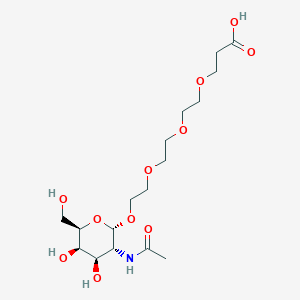
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine, also known as FMPA, is an organic compound that has been widely studied due to its potential applications in scientific research. FMPA is a pyrimidine-based compound that contains a fluorine atom and a methoxy group, which makes it an interesting molecule for further study.
Applications De Recherche Scientifique
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of more complex compounds and as a model compound for the study of the structure and properties of organic compounds. Additionally, 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine has been used as a ligand in the study of metal complexes and as a substrate in enzymatic reactions.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is not yet fully understood. It is believed that the fluorine atom and the methoxy group of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine interact with the active site of enzymes and other proteins, resulting in changes in their conformation and activity. Additionally, the pyrimidine ring of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine is believed to interact with the active site of enzymes and other proteins, resulting in changes in their conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine are not yet fully understood. However, it has been shown to interact with enzymes and other proteins, resulting in changes in their conformation and activity. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as chymotrypsin and trypsin.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is its high purity and stability. Additionally, it is relatively easy to synthesize and can be purified by recrystallization. However, the main limitation of using 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine in laboratory experiments is its relatively low solubility in most solvents.
Orientations Futures
The potential future directions for research involving 4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted into its potential use as a ligand in metal complexes and its potential use as a substrate in enzymatic reactions. Furthermore, further research could be conducted into its potential use as a building block for the synthesis of more complex compounds.
Méthodes De Synthèse
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine can be synthesized from commercially available 4-fluorophenyl acetonitrile and 4-methoxyphenyl acetonitrile. The two compounds are reacted in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is carried out at room temperature and the product is isolated by chromatography. The overall yield of the reaction is relatively high and the product can be purified by recrystallization.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-14-7-5-11(6-8-14)15-10-16(21-17(19)20-15)12-3-2-4-13(18)9-12/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUWDHJNSIKYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














